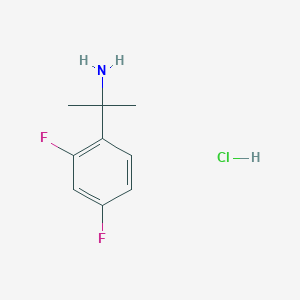

2-(2,4-Difluorophenyl)propan-2-amine hydrochloride

描述

Historical Development in Fluorinated Amine Research

The roots of organofluorine chemistry trace back to 1862, when Alexander Borodin synthesized the first organofluorine compound via halogen exchange, a method still foundational in industrial fluorination. Early breakthroughs in aromatic fluorination emerged in 1927 with Schiemann’s development of diazonium fluoroborate decomposition, enabling controlled aryl-fluorine bond formation. This reaction laid the groundwork for synthesizing fluorophenyl derivatives, including precursors to modern fluorinated amines.

By the 1930s, halogen exchange methodologies using potassium fluoride (KF) expanded access to fluoroaromatics. Simultaneously, Swarts’ work on side-chain fluorination demonstrated the feasibility of converting -CCl₃ to -CF₃ groups, a process later adapted for synthesizing trifluoromethylated amines. The mid-20th century saw the rise of electrochemical fluorination (ECF) and catalytic fluorination using cobalt trifluoride (CoF₃), which facilitated large-scale production of fluorocarbons and fluorinated building blocks.

A pivotal shift occurred in 1964 with Banks’ discovery of perfluoro-N-fluoropiperidine, the first N-F fluorinating agent capable of transferring fluorine to nucleophilic substrates. Though limited by low yields, this work presaged modern electrophilic fluorination reagents. Subsequent advances in N-F chemistry, including the development of shelf-stable α-fluoroamines resistant to elimination (e.g., bridgehead fluorinated amines), addressed long-standing stability challenges in fluorinated amine synthesis.

Academic Positioning within Medicinal Chemistry Research

Fluorinated amines occupy a strategic position in medicinal chemistry due to fluorine’s unique physicochemical properties:

- Electronegativity : Enhances hydrogen-bonding interactions with biological targets.

- Lipophilicity : Improves membrane permeability and pharmacokinetics.

- Metabolic stability : C-F bonds resist oxidative degradation, prolonging drug half-life.

The FDA approved 60 fluorinated drugs between 2016–2022, with fluorinated amines featuring prominently in oncology, neurology, and diagnostics. For instance, fluciclovine F-18, a fluorinated amino acid analog, leverages LAT1 transporter overexpression in prostate cancer cells for positron emission tomography (PET) imaging. This exemplifies the dual diagnostic-therapeutic potential of fluorinated amines.

Recent innovations in α-fluoroamine synthesis have overcome historical instability issues. By positioning fluorine at bridgehead positions, researchers circumvent Bredt’s rule violations, enabling the synthesis of stable, pharmaceutically relevant scaffolds. These advances underscore the academic imperative to refine fluorination techniques for structurally complex amines.

Evolution within Fluorophenylamine Compound Research

The synthesis of 2-(2,4-difluorophenyl)propan-2-amine hydrochloride exemplifies three evolutionary trends in fluorophenylamine chemistry:

Regioselective Fluorination :

Modern methods prioritize precise fluorine placement. Copper-catalyzed three-component aminofluorination allows simultaneous introduction of amine and fluorine groups across alkenes, enabling access to β-fluoroamine derivatives.Heterocyclic Functionalization :

Fluorophenylamines increasingly incorporate heterocyclic motifs to enhance target affinity. For example, triazole-linked fluorophenylamines exhibit improved pharmacokinetic profiles compared to non-fluorinated analogs.Stereochemical Control :

Asymmetric fluorination techniques, such as chiral auxiliaries and catalytic enantioselective methods, address the stereochemical complexity of fluorinated amines.

Table 1 : Key Synthetic Strategies for Fluorophenylamines

Current Research Paradigms and Knowledge Gaps

Contemporary research focuses on three paradigms:

- Targeted Fluorination : Developing reagents for site-selective C-H fluorination, particularly in electron-rich aromatic systems.

- Hybrid Biomaterials : Integrating fluorophenylamines into oligonucleotides and peptide conjugates for enhanced bioavailability.

- Sustainable Synthesis : Replacing hazardous fluorination agents (e.g., HF) with catalytic, atom-economical alternatives.

Critical knowledge gaps persist:

- Predictive Modeling : Limited computational tools to forecast the impact of fluorine substitution on amine basicity and target binding.

- Metabolic Pathways : Incomplete understanding of fluorinated amine degradation in vivo, complicating prodrug design.

- Stereoselectivity : Few universal methods for enantiocontrolled synthesis of tertiary fluorinated amines.

Table 2 : Emerging Fluorinated Amine Drug Candidates (2016–2022)

| Drug Class | Target Indication | Fluorine Position | Development Stage |

|---|---|---|---|

| Kinase Inhibitors | Non-small cell lung cancer | Difluorophenylamine core | Phase III |

| PET Tracers | Neurodegeneration | ¹⁸F-labeled amines | Approved |

| Antibody-Drug Conjugates | Breast cancer | Trifluoromethylated linker | Preclinical |

属性

IUPAC Name |

2-(2,4-difluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSCHRXNBZQLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with nitroethane to form 2,4-difluorophenyl-2-nitropropene. This intermediate is then reduced to 2-(2,4-difluorophenyl)propan-2-amine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

化学反应分析

Types of Reactions

2-(2,4-Difluorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in the formation of the amine .

科学研究应用

Chemical Synthesis and Properties

The synthesis of 2-(2,4-Difluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with nitroethane to form an intermediate compound, which is subsequently reduced to yield the desired amine. The final product is obtained by converting the amine into its hydrochloride salt. This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .

Chemistry

In the realm of chemistry, this compound serves as a crucial intermediate for synthesizing more complex molecules. Its difluorophenyl group enhances lipophilicity and can influence reactivity patterns in subsequent reactions .

Biology

Biologically, this compound has been investigated for its interactions with specific enzymes and receptors. It has shown potential in enzyme inhibition studies, particularly concerning cyclin-dependent kinases. These interactions are vital for understanding its role in regulating cellular processes .

Medicine

In medicinal chemistry, research has focused on the compound's pharmacological properties. Studies indicate that it may exhibit therapeutic effects in conditions such as Alzheimer's disease through its action as a β-secretase inhibitor . Its structural analogs have demonstrated enhanced potency against certain diseases due to the presence of fluorine atoms, which can improve binding affinity to biological targets.

Industry

Industrially, this compound is utilized in developing new materials and chemical processes. Its unique properties allow for optimization in various applications ranging from pharmaceuticals to agrochemicals .

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research involving structurally similar compounds has highlighted the importance of fluorination in enhancing biological activity. For instance, compounds with difluorophenyl groups have shown increased receptor affinity compared to non-fluorinated counterparts .

- In Vitro Assays : Various studies have tested this compound against different cell lines to assess its inhibitory effects on cell proliferation. Results indicate varying degrees of activity that suggest potential therapeutic applications.

- Pharmacological Investigations : The compound's role as a β-secretase inhibitor has been explored extensively in the context of Alzheimer's disease treatment. Its analogs have demonstrated improved potency and selectivity against target enzymes involved in amyloid plaque formation .

作用机制

The mechanism of action of 2-(2,4-Difluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

2-(2,4-Dichlorophenyl)propan-2-amine Hydrochloride

2-(4-Fluorophenyl)propan-2-amine Hydrochloride

2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride

- Molecular Formula : C₉H₁₂Cl₂FN

- Molecular Weight : 224.1 g/mol

- Substituents : Mixed Cl and F substitution.

- Properties: Combines lipophilic (Cl) and polar (F) characteristics.

Structural Derivatives with Additional Modifications

1-(2-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

2-(2-Fluoro-5-methylphenyl)propan-2-amine Hydrochloride

- Molecular Formula : C₁₀H₁₅ClFN

- Molecular Weight : 203.69 g/mol

- Modifications : Methyl group at the 5-position of the phenyl ring.

- Properties : Enhanced hydrophobic interactions in receptor binding. Research applications include enzyme inhibition studies .

生物活性

2-(2,4-Difluorophenyl)propan-2-amine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two fluorine atoms on a phenyl ring, which significantly influences its chemical reactivity and biological activity. Its molecular structure can be represented as follows:

- Chemical Formula : C10H12F2N·HCl

- Molecular Weight : 221.66 g/mol

The unique structure allows it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : It interacts with certain receptors, potentially influencing physiological responses.

These mechanisms contribute to its effectiveness in various biological assays and therapeutic applications.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inhibiting enzyme activities. For instance, it has been evaluated for its potential as a DPP-4 inhibitor, which is crucial in managing diabetes. The following table summarizes key findings from various studies:

Case Studies

- DPP-4 Inhibition : A study indicated that a 3 mg/kg oral dose of a related compound provided over 80% inhibition of DPP-4 activity within 24 hours, suggesting that similar derivatives could be effective in diabetes management .

- Antifungal Applications : Research has shown that compounds with similar structures exhibit enhanced antifungal properties, particularly against strains like Candida albicans and Cryptococcus neoformans. This suggests potential applications in treating fungal infections .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME). Key findings include:

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,4-Difluorophenyl)propan-2-amine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, fluorinated phenyl precursors are reacted with propan-2-amine derivatives in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like dimethylformamide (DMF) . Optimizing reaction efficiency requires controlling temperature (40–80°C), stoichiometric ratios, and catalyst selection (e.g., palladium for cross-coupling). Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR resolves backbone and amine proton environments .

- High-Performance Liquid Chromatography (HPLC) : Validates purity and monitors degradation products.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., C₉H₁₁F₂N·HCl = 207.65 g/mol) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) show decomposition <5% over 30 days in dry DMSO but up to 15% in aqueous buffers (pH 7.4). Use lyophilization for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., receptor binding vs. functional assays). To reconcile

- Replicate studies using standardized protocols (e.g., radioligand displacement for receptor affinity ).

- Apply computational models (e.g., molecular docking) to predict binding modes and validate with mutagenesis .

- Use orthogonal assays (e.g., cAMP inhibition for GPCR activity) .

Q. How can enantiomeric purity impact pharmacological activity, and what separation techniques are recommended?

- Methodological Answer : Enantiomers may exhibit divergent receptor affinities. For example, (R)-isomers of similar fluorinated amines show 10–100× higher 5-HT receptor binding . Separation methods:

- Chiral HPLC : Use cellulose-based columns with hexane/isopropanol gradients.

- Enzymatic Resolution : Lipases selectively hydrolyze enantiomers .

Q. What experimental designs are optimal for studying metabolic pathways and metabolite identification?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor, followed by LC-MS/MS to detect oxidative (e.g., hydroxylation) or reductive metabolites .

- Isotope Labeling : ¹⁸O or deuterated analogs track metabolic fate .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Quantum Chemical Calculations : Predict electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact) .

- Free-Energy Perturbation (FEP) : Simulates binding affinity changes for virtual derivatives .

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity early in design .

Q. What protocols ensure safety and minimize ecotoxicological risks during handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。